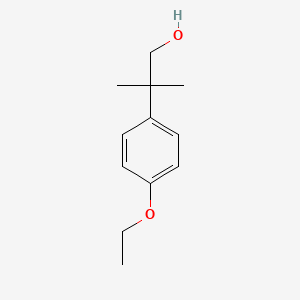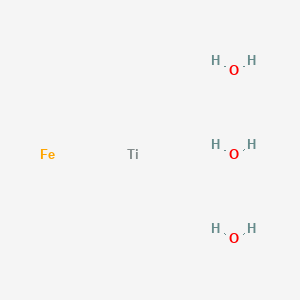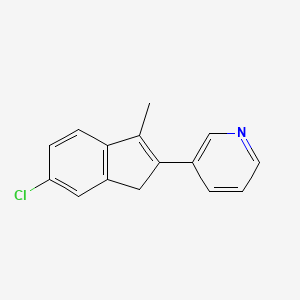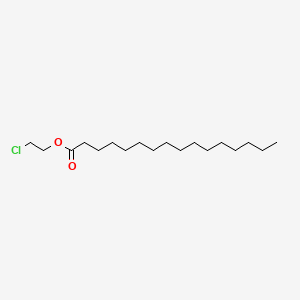
2-Chloroethyl palmitate
Descripción general
Descripción
2-Chloroethyl palmitate (2-CEP) is a chlorinated fatty acid ester that has been used in a variety of applications. It is a colorless liquid with a strong odor and is soluble in organic solvents. 2-CEP is a common industrial chemical used in the production of plastics, adhesives, and coatings. It is also used in the manufacture of pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
Medicine: Drug Delivery Systems
2-Chloroethyl palmitate: is explored in the medical field for its potential as a lipid-based compound in drug delivery systems . Solid lipids like this compound can be used to enhance the bioavailability of drugs, serving as solubilizers and stabilizers. They are particularly valuable in the development of lipid nanoparticles, which offer targeted delivery and controlled release of therapeutic agents.
Agriculture: Plant Growth Regulation
In agriculture, compounds similar to 2-Chloroethyl palmitate are used to influence plant growth and development . While not directly used, related organophosphate esters are applied to crops to regulate processes like fruit ripening and abscission, which is the shedding of leaves, flowers, or fruits.
Cosmetics: Emollient and Stabilizer
The cosmetic industry utilizes compounds structurally related to 2-Chloroethyl palmitate , such as Cetyl Palmitate, as emollients and stabilizers . These ingredients impart a smooth and silky feel to the skin and help stabilize cosmetic formulations.
Industrial Applications: Lubricants and Plasticizers
2-Chloroethyl palmitate: may find industrial applications as a lubricant or plasticizer due to its lipid structure . Lipid compounds are known for their ability to soften and provide slip to materials, making them easier to handle and process.
Environmental Applications: Flame Retardants
Organophosphate esters, a category to which 2-Chloroethyl palmitate is related, are used as flame retardants in various materials to reduce flammability and increase safety standards . They are added to consumer products, textiles, and electronics to prevent the spread of fire.
Food Industry: Processing Aids
While there is no direct evidence of 2-Chloroethyl palmitate being used in the food industry, similar lipid compounds are utilized as processing aids . Lipases, for example, are used to modify fats and oils, improving the texture and shelf-life of food products.
Propiedades
IUPAC Name |
2-chloroethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFFARIYTPCNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239181 | |
| Record name | 2-Chloroethyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl palmitate | |
CAS RN |
929-16-8 | |
| Record name | 2-Chloroethyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-chloroethyl palmitate in food products like French dressing?
A2: [] While the provided abstract lacks details on the context of identification in French dressing, the presence of 2-chloroethyl palmitate in food raises questions about its potential formation during food processing or packaging. Further investigation is needed to understand the implications of its presence in food for human consumption, considering its metabolic fate and potential toxicological effects.
Q2: Could the formation of fatty acid conjugates with 2-chloroethanol contribute to its toxicity?
A3: [] Research shows that rats administered 2-chloroethanol form fatty acid conjugates, including 2-chloroethyl palmitate, in the liver. These conjugates might be retained in the body longer than the parent compound, potentially leading to prolonged exposure and increased toxicity. Further research is needed to confirm if these conjugates contribute directly to the toxic effects of 2-chloroethanol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




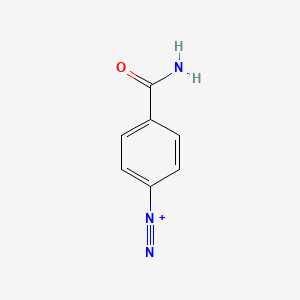


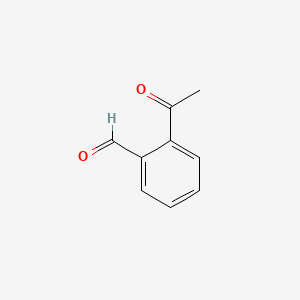
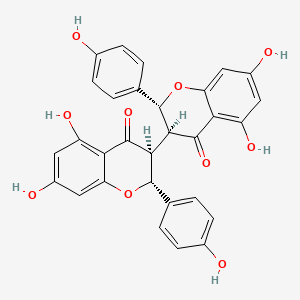

![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)


